

Technical Guide: Spectroscopic Profile of 4-Bromo-2,5-dimethyl-1,3-thiazole

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Compound of Interest

Compound Name: **4-Bromo-2,5-dimethyl-1,3-thiazole**

Cat. No.: **B580468**

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Abstract: This document provides a detailed technical overview of the expected spectroscopic data for the compound **4-Bromo-2,5-dimethyl-1,3-thiazole**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Data Presentation

The following tables summarize the predicted spectroscopic data for **4-Bromo-2,5-dimethyl-1,3-thiazole**. These predictions are derived from typical chemical shift ranges for thiazole derivatives and the known effects of substituents.^{[1][2][3][4][5]}

Table 1: Predicted ¹H NMR Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
C2-CH ₃	~ 2.6 - 2.7	Singlet (s)	3H
C5-CH ₃	~ 2.3 - 2.4	Singlet (s)	3H

Note: The electron-withdrawing nature of the thiazole ring and the bromine atom influences the chemical shifts. The C2-methyl is typically downfield compared to the C5-methyl.

Table 2: Predicted ¹³C NMR Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~ 165 - 168
C4	~ 115 - 118
C5	~ 148 - 152
C2-CH ₃	~ 18 - 20
C5-CH ₃	~ 14 - 16

Note: The carbon atom bonded to bromine (C4) is expected to have its resonance shifted to the specified range. Quaternary carbons (C2, C4, C5) will appear as singlets in a proton-decoupled spectrum.[3][5]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~ 2920 - 3000	C-H (methyl) stretch	Medium
~ 1550 - 1600	C=N stretch (thiazole ring)	Medium
~ 1400 - 1450	C=C stretch (thiazole ring)	Medium
~ 1370 - 1380	C-H (methyl) bend	Medium
~ 600 - 700	C-Br stretch	Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's overall structure.[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Value	Interpretation	Relative Abundance
[M] ⁺	Molecular ion peak (containing ⁷⁹ Br)	~100%
[M+2] ⁺	Isotopic peak from the presence of ⁸¹ Br	~98%
Fragments	Loss of Br, CH ₃ , or ring fragmentation	Variable

Note: A key feature will be the characteristic isotopic pattern for a single bromine atom, resulting in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 Da.[\[8\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Bromo-2,5-dimethyl-1,3-thiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

This technique is used to identify functional groups present in the molecule.[\[6\]](#)[\[9\]](#)

- Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[\[10\]](#) Drop the solution onto a single potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[\[10\]](#) Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[\[10\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[11\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .[\[7\]](#) Perform a background scan of the clean salt plate beforehand, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[\[12\]](#)

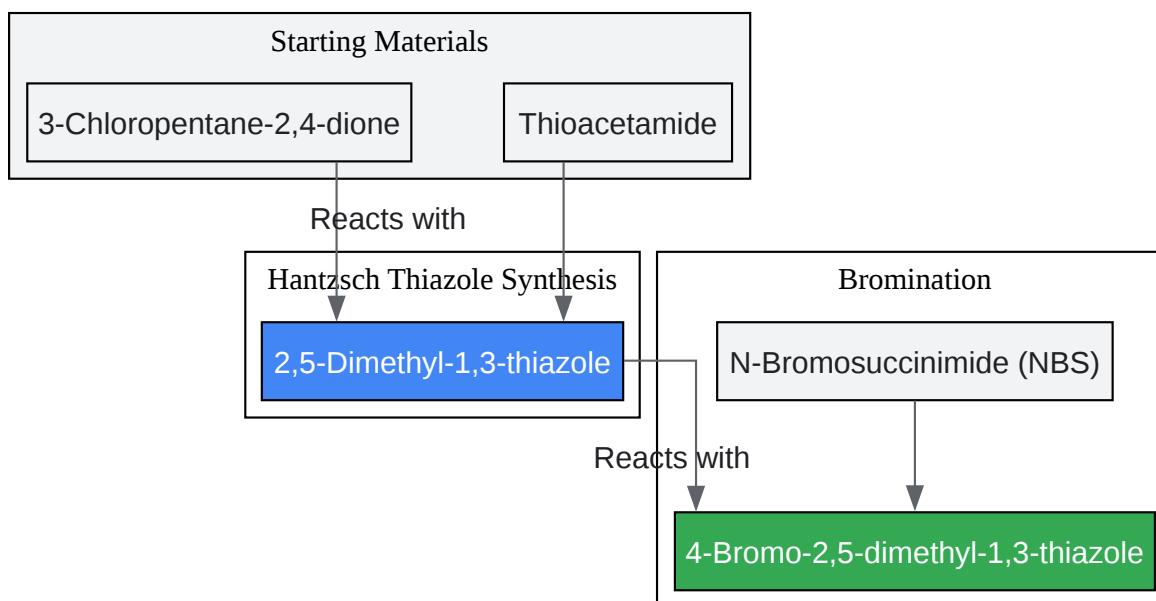
- Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

- Instrumentation: Employ a mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for sample introduction, or use a direct insertion probe.[\[12\]](#) Electron Ionization (EI) is a common method for small organic molecules.
- Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.

Visualization of Workflows

Plausible Synthetic Pathway

The synthesis of **4-Bromo-2,5-dimethyl-1,3-thiazole** can be logically approached via the Hantzsch thiazole synthesis followed by bromination.

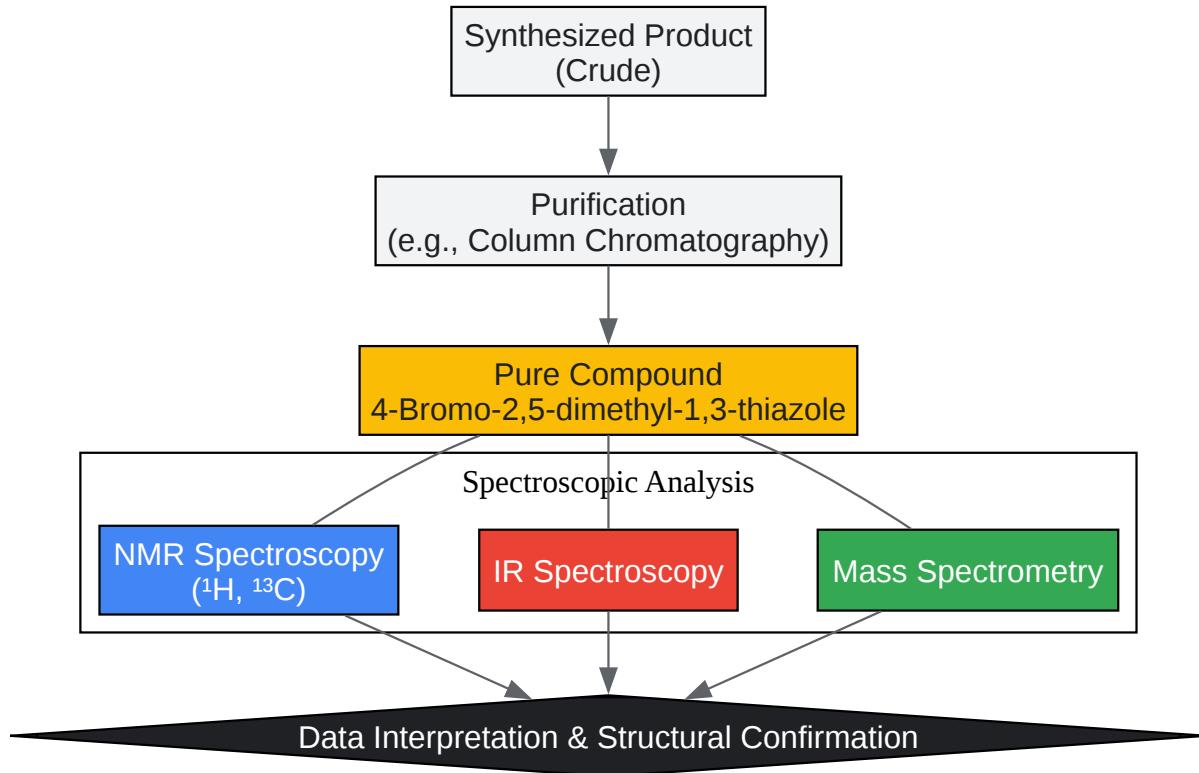


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Caption: Plausible synthesis of **4-Bromo-2,5-dimethyl-1,3-thiazole**.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a synthesized compound like **4-Bromo-2,5-dimethyl-1,3-thiazole**.



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Caption: General workflow for spectroscopic characterization.

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